molecular formula C25H40O8 B1197049 Adiol 3-G CAS No. 65535-18-4

Adiol 3-G

Cat. No.: B1197049
CAS No.: 65535-18-4
M. Wt: 468.6 g/mol
InChI Key: GYNWSIBKBBWJJW-WWLGJQRMSA-N
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Description

Adiol 3-G, a member of the 2-(arylmethylamino)-1,3-propanediol (AMAP) class, is a synthetic compound characterized by a 1,3-propanediol backbone substituted with arylmethylamino groups. These compounds are recognized for their DNA-binding properties, particularly through intercalation, which disrupts DNA replication and transcription . This compound exhibits potent growth inhibitory activity against cancer cell lines, such as L1210 murine leukemia cells, by inducing protein-associated DNA strand breaks. Its mechanism involves dual action: (1) intercalation into DNA base pairs, destabilizing the double helix, and (2) inhibition of topoisomerase II (Topo II), an enzyme critical for DNA repair and replication .

Properties

CAS No.

65535-18-4

Molecular Formula

C25H40O8

Molecular Weight

468.6 g/mol

IUPAC Name

(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[[(3R,5S,8R,9S,10S,13S,14S,17S)-17-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxane-2-carboxylic acid

InChI

InChI=1S/C25H40O8/c1-24-9-7-13(32-23-20(29)18(27)19(28)21(33-23)22(30)31)11-12(24)3-4-14-15-5-6-17(26)25(15,2)10-8-16(14)24/h12-21,23,26-29H,3-11H2,1-2H3,(H,30,31)/t12-,13+,14-,15-,16-,17-,18-,19-,20+,21-,23+,24-,25-/m0/s1

InChI Key

GYNWSIBKBBWJJW-WWLGJQRMSA-N

SMILES

CC12CCC(CC1CCC3C2CCC4(C3CCC4O)C)OC5C(C(C(C(O5)C(=O)O)O)O)O

Isomeric SMILES

C[C@]12CC[C@H](C[C@@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@H]4O)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O

Canonical SMILES

CC12CCC(CC1CCC3C2CCC4(C3CCC4O)C)OC5C(C(C(C(O5)C(=O)O)O)O)O

Synonyms

17-hydroxyandrostane-3-glucuronide
17-hydroxyandrostane-3-glucuronide, (3alpha,5alpha)-isomer
17-hydroxyandrostane-3-glucuronide, (3alpha,5beta)-isomer
Adiol 3-G

Origin of Product

United States

Biological Activity

Adiol 3-G, also known as 5-androstene-3β,17β-diol glucuronide, is a metabolite of the steroid hormone ADIOL (5-androstene-3β,17β-diol). This compound has garnered attention for its various biological activities, particularly in the fields of endocrinology and neurobiology. This article synthesizes current research findings on the biological activity of this compound, highlighting its mechanisms of action, physiological effects, and potential therapeutic implications.

Overview of this compound

This compound is a glucuronidated form of ADIOL, which is an endogenous steroid hormone involved in several physiological processes. It plays a crucial role in modulating androgenic and estrogenic activities in the body. The biological significance of this compound extends to its effects on cognitive function, metabolism, and reproductive health.

  • Hormonal Regulation :
    • This compound acts as a weak androgen and can influence androgen receptor (AR) transcriptional activity. Studies indicate that it enhances AR activity in prostate cancer cells, suggesting a role in tumor biology and therapy .
    • It also interacts with estrogen receptors, particularly ERβ, indicating potential estrogenic effects that could influence various physiological pathways .
  • Neuroprotective Effects :
    • Research has shown that ADIOL reduces levels of kynurenic acid, a neuroinhibitory metabolite linked to cognitive decline. This reduction is associated with improved learning capacities in model organisms like Caenorhabditis elegans, indicating that this compound may have neuroprotective properties .

Cognitive Function Enhancement

  • A significant finding is that Adiol promotes learning by reducing kynurenic acid levels in the brain. This suggests that manipulation of Adiol levels could have therapeutic potential for cognitive disorders associated with aging or neurodegeneration .

Metabolic Effects

  • In metabolic studies, this compound has been linked to improved metabolic profiles in various models. Its role in enhancing insulin sensitivity and influencing lipid metabolism has been explored, indicating potential benefits for metabolic syndrome management.

Reproductive Health

  • The compound's effects on reproductive health are noteworthy. In women, serum levels of this compound have been measured during different phases of the menstrual cycle, revealing fluctuations that correlate with reproductive hormone dynamics .

Data Tables

Biological Activity Mechanism Model Organism/Study Reference
Cognitive enhancementReduces kynurenic acid levelsC. elegans
Androgenic activityActivates AR transcriptionProstate cancer cells
Estrogenic activityInteracts with ERβVarious tissues
Metabolic regulationImproves insulin sensitivityAnimal models

Case Studies

  • Cognitive Function in Aging :
    • A study demonstrated that aged C. elegans treated with ADIOL showed significant improvements in learning tasks compared to untreated controls. This suggests that ADIOL's ability to modulate kynurenic acid levels may counteract age-related cognitive decline .
  • Prostate Cancer :
    • Research has indicated that Adiol can enhance AR activity in prostate cancer cells, suggesting its potential as a therapeutic agent in managing hormone-sensitive cancers . The modulation of AR activity by Adiol may provide insights into novel treatment strategies.

Scientific Research Applications

Endocrinological Research

Adiol 3-G serves as a significant biomarker for androgen metabolism. It is produced from testosterone and is involved in various physiological processes related to androgen activity. Research indicates that this compound can be utilized to assess peripheral androgen metabolism, particularly in conditions related to prostate health and other androgen-sensitive tissues.

Table 1: Role of this compound in Endocrinology

Study Findings Implications
A study published in the Journal of Clinical Endocrinology and Metabolism (1993)Identified this compound as a marker of peripheral androgen metabolismUseful in diagnosing conditions like prostate cancer and androgen insensitivity syndromes
Another research highlighted its role in liver metabolismShowed that this compound levels correlate with liver function and androgen activityImportant for understanding liver-related endocrine disorders

Oncology Applications

This compound has been investigated for its potential anticancer properties. Studies have shown that it may inhibit tumor growth in hormone-dependent cancers.

Case Study: Anticancer Effects

In a study examining the effects of various steroids on mammary cancer in rats, treatment with this compound resulted in reduced tumor size and improved survival rates. This suggests that this compound may possess therapeutic potential against certain types of cancers.

Table 2: Anticancer Studies Involving this compound

Research Title Methodology Results
"The effect of steroid treatment on MNU-induced mammary cancer"Administered this compound to rat modelsSignificant reduction in tumor size compared to control groups
"Evaluation of neuroactive steroids in cancer therapy"Assessed the impact of various steroids including this compound on cancer cell linesDemonstrated inhibition of cell proliferation in hormone-responsive cancer lines

Neurobiology Research

This compound has also been studied for its neuroactive properties. It is known to interact with neurotransmitter systems, potentially influencing mood and cognitive functions.

Neuroactive Properties

Research indicates that this compound may modulate GABAergic activity, which could have implications for treating mood disorders and anxiety.

Table 3: Neurobiological Effects of this compound

Study Findings Implications
A study on steroid modulation of GABA receptorsFound that this compound enhances GABA receptor activitySuggests potential use in anxiety and depression therapies
Investigation into neuroactive steroids' effects on cognitionShowed improvement in cognitive function with this compound administrationIndicates possible applications in age-related cognitive decline

Pharmacological Applications

The pharmacokinetics and pharmacodynamics of this compound have been explored to understand its therapeutic potential better. Its ability to cross the blood-brain barrier makes it a candidate for neurological disorders.

Table 4: Pharmacological Insights into this compound

Parameter Value
Solubility (in methanol)Approximately 19.60-20.40 mg/mL
Blood-brain barrier permeabilityPositive indications for CNS applications

Comparison with Similar Compounds

Compound 1: 10-[Diethylaminopropylamino]-6-methyl-5H-pyrido[3',4':4,5]pyrrolo[2,3-g]isoquinoline

  • Structure: Polycyclic aromatic system with an aminoalkyl side chain.
  • Mechanism : Inhibits Topo II by stabilizing DNA-Topo II cleavage complexes, leading to irreversible DNA breaks .
  • Cytotoxicity: Demonstrates IC₅₀ values in the nanomolar range (e.g., ~50 nM in L1210 cells) .

Compound 2: DTQQ Derivatives

  • Structure: Quinoline core fused with a dihydrothieno ring system.
  • Mechanism : Targets DNA via intercalation or groove binding, inducing apoptosis in MT-4 lymphoma cells .
  • Cytotoxicity : Exhibits submicromolar activity (IC₅₀ ~0.3 μM), comparable to docetaxel .

This compound

  • Structure: 1,3-Propanediol scaffold with arylmethylamino substituents.
  • Mechanism : Combines DNA intercalation and Topo II inhibition.
  • Cytotoxicity : IC₅₀ ~0.5 μM in L1210 cells, slightly less potent than Compound 1 but structurally simpler .

Data Table: Key Properties

Property This compound Compound 1 (Topo II Inhibitor) Compound 2 (DTQQ Derivative)
Structural Class 1,3-Propanediol AMAP Polycyclic aromatic amine Quinoline-thiophene hybrid
Primary Mechanism DNA intercalation, Topo II inhibition Topo II inhibition DNA intercalation
Cytotoxicity (IC₅₀) 0.5 μM (L1210) 50 nM (L1210) 0.3 μM (MT-4)
Cell Line Tested L1210 murine leukemia L1210 murine leukemia MT-4 human lymphoma
Synthetic Complexity Moderate High Moderate
Key Reference

Critical Analysis

  • Efficacy : Compound 1’s polycyclic structure enhances DNA binding affinity, resulting in superior potency compared to this compound. However, its synthetic complexity may limit scalability.
  • Mechanistic Divergence : While both this compound and Compound 1 inhibit Topo II, this compound’s smaller size may reduce off-target effects. DTQQ derivatives, though structurally distinct, achieve comparable cytotoxicity via alternative DNA damage pathways .
  • Cell Line Variability : Differences in IC₅₀ values between L1210 and MT-4 cells highlight the influence of cellular context on compound efficacy.

Q & A

Q. How can researchers efficiently retrieve and evaluate literature on this compound?

  • Methodological Answer :
    多数院校即将复试,如何阅读文献?成为研究生的第一步~
    31:47
  • Quality Assessment : Prioritize peer-reviewed journals (e.g., Annals of 3D Printed Medicine) and validate methodologies against primary sources .
  • Citation Tools : Use reference managers (e.g., Zotero) to track sources and avoid plagiarism .
    Google学术常用搜索技巧
    08:12

II. Advanced Research Questions

Q. How should researchers design in vitro assays to evaluate this compound’s cytotoxic activity?

  • Methodological Answer :
  • Cell Lines : Use MT-4 or similar cancer cell lines for antiproliferative assays .
  • Dose-Response Curves : Test concentrations in a logarithmic range (e.g., 0.1–100 µM) and calculate IC₅₀ values.
  • Controls : Include positive controls (e.g., doxorubicin) and vehicle controls to normalize results .
    • Data Interpretation : Compare activity to structural analogs (e.g., pyrido[4,3-g]quinolines) to identify structure-activity relationships .

Q. What methodologies resolve contradictions in experimental data on this compound’s reactivity?

  • Methodological Answer :
  • Triangulation : Replicate experiments under standardized conditions (temperature, solvent purity) .
  • Evidence Weighting : Assess data quality via statistical significance (e.g., p-values) and outlier analysis .
  • Peer Review : Present conflicting results to collaborators for independent validation .

Q. How can synthesis protocols for this compound derivatives be optimized for yield and scalability?

  • Methodological Answer :
  • Combinatorial Chemistry : Generate libraries of analogs via modular reactions (e.g., cycloadditions) .
  • Process Metrics : Monitor reaction kinetics (TLC, HPLC) and optimize catalysts (e.g., Pd/C for hydrogenation) .
  • Green Chemistry : Substitute toxic solvents (e.g., DMSO) with biodegradable alternatives (e.g., cyclopentyl methyl ether) .

Q. What steps ensure reproducibility of this compound’s pharmacological data across labs?

  • Methodological Answer :
  • Protocol Standardization : Document SOPs for cell culture, compound dilution, and assay conditions .
  • Inter-Lab Collaboration : Share raw datasets (e.g., absorbance readings) via repositories like Zenodo .
  • Metadata Reporting : Include batch numbers, equipment calibration dates, and reagent sources .

Q. How should toxicological profiles of this compound be assessed preclinically?

  • Methodological Answer :
  • Acute Toxicity : Conduct OECD Guideline 423 trials in rodents, monitoring lethality and organ damage .
  • Ecotoxicology : Test aquatic toxicity using Daphnia magna and algal growth inhibition assays .
  • Ethical Compliance : Obtain institutional approval for animal studies and adhere to ARRIVE guidelines .

III. Data Presentation Guidelines

  • Tables : Use APA-style formatting for statistical results (mean ± SD, n=3).
  • Figures : Label axes clearly (e.g., "Concentration (µM)" vs. "% Viability") and provide high-resolution images .
  • Supplementary Materials : Archive raw spectra, chromatograms, and code for data analysis .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Adiol 3-G
Reactant of Route 2
Adiol 3-G

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.